

Technical Guide: Physical Properties & Synthetic Utility of 7,7-Dimethoxy-hept-1-yne

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Compound of Interest

Compound Name:	7,7-Dimethoxy-hept-1-yne
CAS No.:	60090-80-4
Cat. No.:	B13109069

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Executive Summary

7,7-Dimethoxy-hept-1-yne (CAS: 60090-80-4) is a bifunctional organic intermediate characterized by a terminal alkyne and a protected aldehyde (dimethyl acetal) separated by a saturated five-carbon chain.^[1] Its structural duality makes it a critical "linker" molecule in the synthesis of complex natural products, particularly prostaglandins, pheromones, and fatty acid derivatives.

This guide provides a comprehensive analysis of its physical properties, spectral characteristics, and synthetic handling, designed for researchers requiring high-purity precursors for multi-step organic synthesis.

Chemical Identity & Physical Properties^[2]^[3]^[4]^[5]^[6] Nomenclature & Identification

Parameter	Detail
IUPAC Name	7,7-Dimethoxyhept-1-yne
Common Synonyms	6-Heptynal dimethyl acetal; 1,1-Dimethoxy-6-heptyne
CAS Registry Number	60090-80-4
Molecular Formula	
Molecular Weight	156.22 g/mol
SMILES	

Thermodynamic & Physical Data

Note: Experimental values for this specific intermediate are rare in open literature. Values below represent a synthesis of vendor data and calculated properties based on structural analogs (e.g., 1,1-dimethoxyheptane).

Property	Value / Range	Condition
Physical State	Liquid	@ 20°C, 1 atm
Appearance	Colorless to pale yellow oil	-
Boiling Point (Predicted)	80–85 °C	@ 10–12 mmHg
Boiling Point (Atm)	~195 °C (Decomp.[2] likely)	@ 760 mmHg
Density	0.910 ± 0.05 g/mL	@ 25°C
Refractive Index ()	1.435–1.445	@ 20°C
Flash Point	–65–70 °C	Closed Cup (Predicted)
Solubility	Miscible in DCM, THF, Et ₂ O, EtOAc	Insoluble in Water

Spectral Characterization (Validation)

Accurate identification of **7,7-Dimethoxy-hept-1-yne** relies on distinguishing the terminal alkyne proton and the acetal methine proton.

Nuclear Magnetic Resonance (¹H NMR)

Solvent:

, 400 MHz. Shifts are representative of the pure compound.

Shift (, ppm)	Multiplicity	Integration	Assignment	Structural Context
4.36	Triplet (Hz)	1H		Acetal methine (deshielded)
3.31	Singlet	6H		Methoxy groups (equivalent)
2.18	Triplet of doublets	2H		Propargylic protons
1.94	Triplet (Hz)	1H		Terminal alkyne proton
1.62 – 1.45	Multiplet	6H		Internal methylene chain

Infrared Spectroscopy (FT-IR)

- 3300 cm⁻¹: Strong, sharp stretch (of terminal alkyne).
- 2115 cm⁻¹: Weak/Medium stretch (triple bond).
- 1050–1150 cm⁻¹: Strong broad bands (

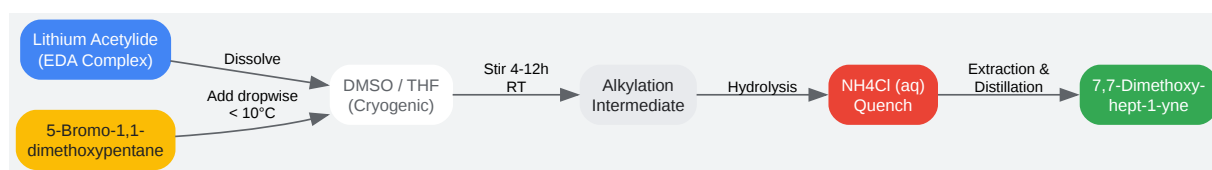
ether stretch of acetal).

Synthetic Protocol: Alkylation Route

The most robust synthesis involves the alkylation of a metal acetylide with a halo-acetal. This avoids the handling of volatile 6-heptynal and ensures the acetal remains intact.

Reaction Scheme

Precursors: Lithium Acetylide (ethylenediamine complex) + 5-Bromo-1,1-dimethoxypentane.



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Figure 1: Alkylation workflow for the synthesis of **7,7-Dimethoxy-hept-1-yne**.

Step-by-Step Methodology

- Preparation: Flame-dry a 500 mL 3-neck round-bottom flask under Argon.
- Solubilization: Charge flask with Lithium Acetylide-Ethylenediamine complex (1.2 equiv) and anhydrous DMSO (5 mL/mmol). Note: DMSO is preferred over THF for rate enhancement in alkylations.
- Addition: Cool the dark solution to ~10°C. Add 5-bromo-1,1-dimethoxypentane (1.0 equiv) dropwise via syringe pump to maintain internal temp < 15°C.
- Reaction: Allow mixture to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor via TLC (Hexane/EtOAc 9:1; visualize with).
- Workup: Pour reaction mixture onto ice-water. Extract with Diethyl Ether (

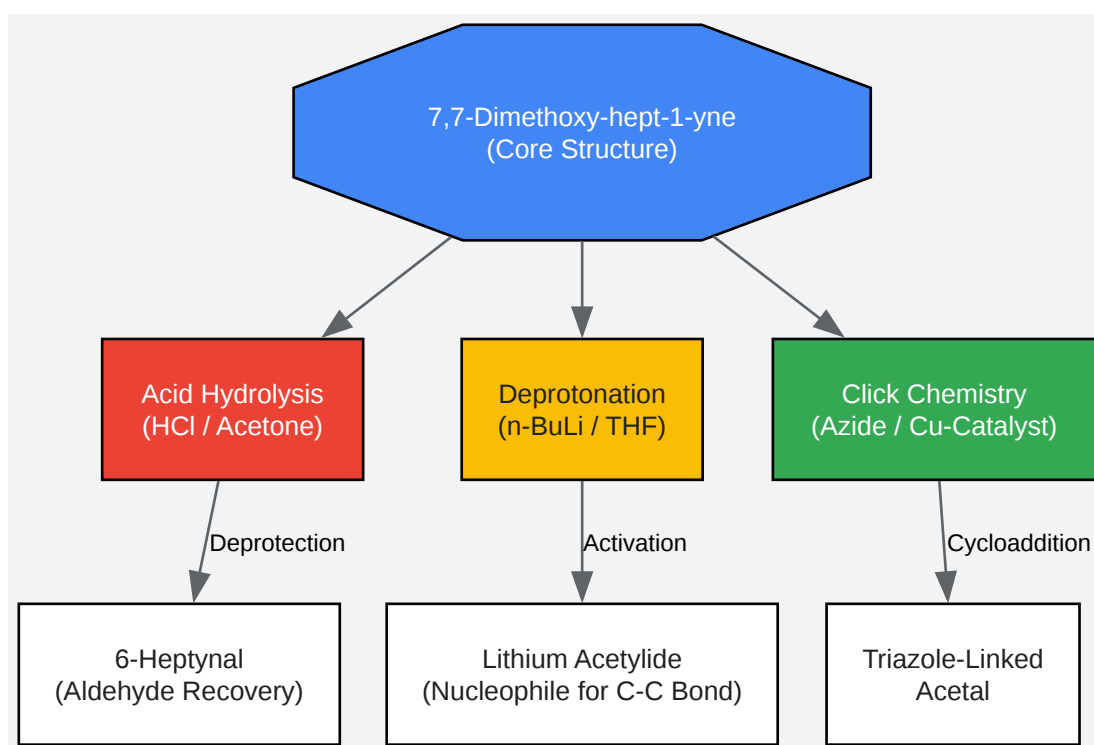
).

- Purification: Wash combined organics with Brine, dry over

, and concentrate. Purify via vacuum distillation (approx. 85°C @ 12 mmHg) to obtain the colorless oil.

Reactivity & Applications

This molecule serves as a "masked" aldehyde. The acetal is stable to bases and nucleophiles (allowing alkyne chemistry) but labile to aqueous acid (revealing the aldehyde).



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Figure 2: Divergent reactivity profile. The acetal protects the aldehyde during base-mediated alkyne functionalization.

Key Applications

- Prostaglandin Synthesis: Used to install the

-chain or

-chain via subsequent Wittig reactions after deprotection.

- Pheromone Synthesis: The 7-carbon backbone is a common motif in lepidopteran pheromones.
- Click Chemistry Linkers: The alkyne allows conjugation to biomolecules, while the acetal can be later converted to an aldehyde for protein labeling (reductive amination).

Safety & Handling (SDS Summary)

- Hazards:
 - Flammable Liquid (Cat 3): Keep away from heat/sparks.[3][4][5]
 - Skin/Eye Irritant: Wear nitrile gloves and safety glasses.
- Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). Acetal stability decreases with moisture exposure (hydrolysis to aldehyde).
- Spill Response: Absorb with sand/vermiculite. Do not use combustible materials (sawdust).

References

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